molecular formula C8H7NO3 B14858220 2-Acetyl-6-hydroxyisonicotinaldehyde

2-Acetyl-6-hydroxyisonicotinaldehyde

Cat. No.: B14858220
M. Wt: 165.15 g/mol
InChI Key: CSJZYBJAFFNXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6-hydroxyisonicotinaldehyde is a pyridine-derived compound featuring a hydroxyl group (-OH) at the 6-position, an acetyl group (-COCH₃) at the 2-position, and an aldehyde (-CHO) substituent on the isonicotinaldehyde backbone.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-acetyl-6-oxo-1H-pyridine-4-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)3-8(12)9-7/h2-4H,1H3,(H,9,12)

InChI Key

CSJZYBJAFFNXOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-6-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the acylation of 2-methoxynaphthalene with acetic anhydride, followed by hydrolysis to yield the desired compound . The reaction typically requires a catalyst such as aluminum chloride and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and product yield. The process may also involve purification steps such as recrystallization and distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-6-hydroxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde, ketone, and hydroxyl groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the ketone group results in the formation of a secondary alcohol .

Scientific Research Applications

2-Acetyl-6-hydroxyisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-6-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name CAS Number Substituents Functional Groups Similarity Score
2-Acetyl-6-hydroxyisonicotinaldehyde N/A 2-acetyl, 6-hydroxy, aldehyde Aldehyde, hydroxyl, acetyl Reference
2-Chloro-6-methylisonicotinic acid 503555-50-8 2-chloro, 6-methyl Carboxylic acid, chloro, methyl 0.85
2,6-Dichloro-4-methylnicotinic acid 41667-95-2 2,6-dichloro, 4-methyl Carboxylic acid, chloro, methyl 0.82
5,6-Dichloropyridine-3-carboxylic acid 3222-50-2 5,6-dichloro Carboxylic acid, chloro 0.81

Implications of Substituent Variations

Electron-Withdrawing vs. The aldehyde group in the target compound is highly reactive, enabling nucleophilic addition reactions, whereas carboxylic acid groups in analogs (e.g., 5,6-Dichloropyridine-3-carboxylic acid) favor salt formation or esterification .

Bioactivity and Applications :

  • Chlorinated pyridines (e.g., CAS 41667-95-2) are often explored as herbicides or antimicrobial agents due to their stability and membrane permeability .
  • The hydroxyl and acetyl groups in this compound may make it more suitable for metal chelation or as a synthetic intermediate in drug development.

Acid-Base Behavior :

  • Carboxylic acid-containing analogs (e.g., 2-Chloro-6-methylisonicotinic acid) exhibit lower pKa values (~2–4) compared to the aldehyde and hydroxyl groups in the target compound, which would have higher pKa values for the -OH group (~10–12) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.